molecular formula C29H25N5O2 B11241114 N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide

Cat. No.: B11241114
M. Wt: 475.5 g/mol
InChI Key: ZQSKAEAJJQXZHQ-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a naphthalene carboxamide core linked to a methoxyphenylamino and methylpyrimidinylamino moiety. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with 6-methyl-2-chloropyrimidine to form an intermediate, which is then coupled with 4-aminonaphthalene-1-carboxamide under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: NaOMe, KOtBu, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a naphthalene carboxamide core with methoxyphenylamino and methylpyrimidinylamino groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C29H25N5O2

Molecular Weight

475.5 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C29H25N5O2/c1-19-18-27(31-21-14-16-24(36-2)17-15-21)34-29(30-19)33-23-12-10-22(11-13-23)32-28(35)26-9-5-7-20-6-3-4-8-25(20)26/h3-18H,1-2H3,(H,32,35)(H2,30,31,33,34)

InChI Key

ZQSKAEAJJQXZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC5=CC=C(C=C5)OC

Origin of Product

United States

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